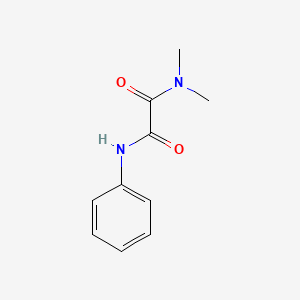
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is an organic compound that belongs to the class of amines It features a phenyl group attached to an ethanediamide backbone, with two methyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylethylenediamine with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dimethyl-N~2~-phenylethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanediamides.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms but lacking the phenyl group.
N,N-Dimethylbenzylamine: Contains a benzyl group instead of a phenyl group attached to the nitrogen atom.
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is unique due to the presence of both the phenyl group and the dimethylated nitrogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in coordination chemistry and potential therapeutic uses.
Propiedades
Número CAS |
73060-42-1 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-phenyloxamide |
InChI |
InChI=1S/C10H12N2O2/c1-12(2)10(14)9(13)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13) |
Clave InChI |
FCOCVWMCFRRQQI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


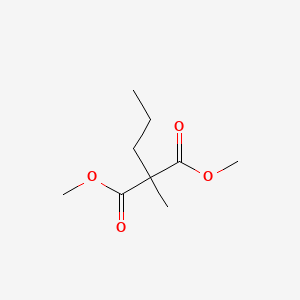

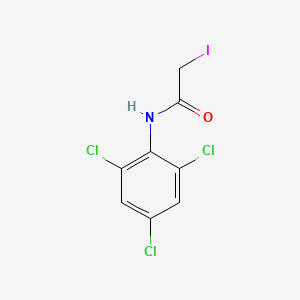
![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
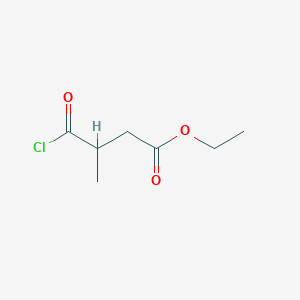

![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)
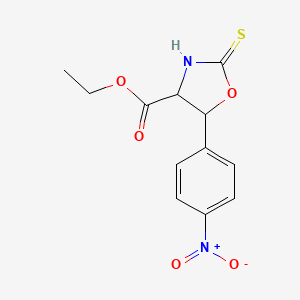
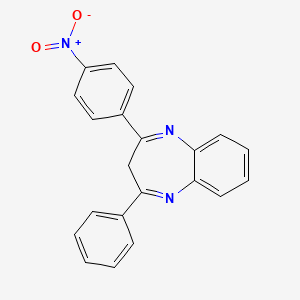
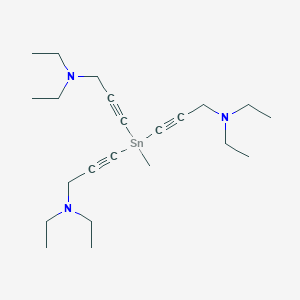
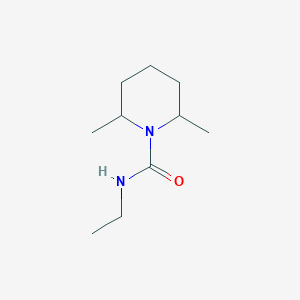
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
